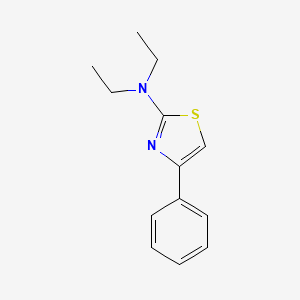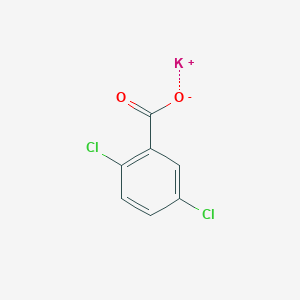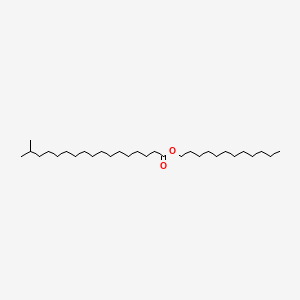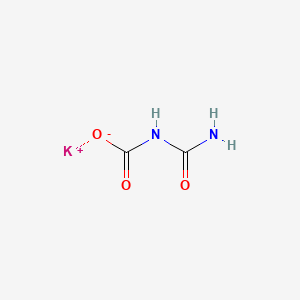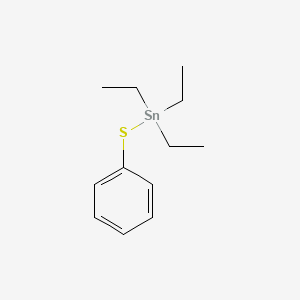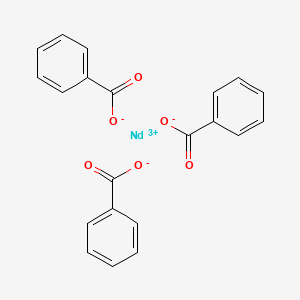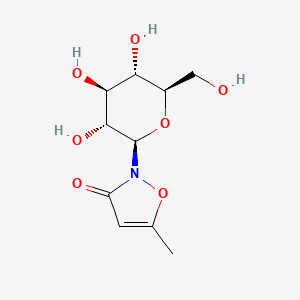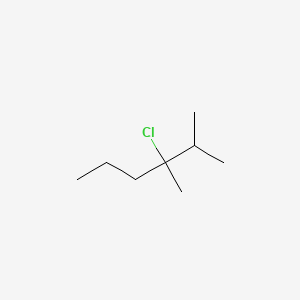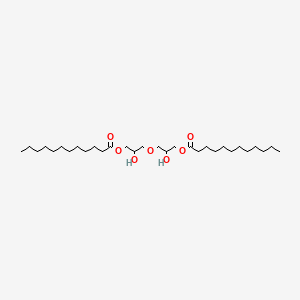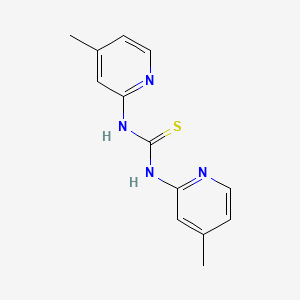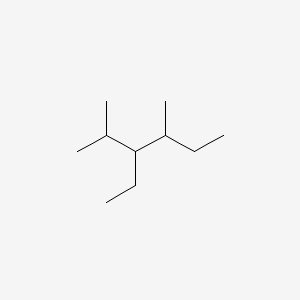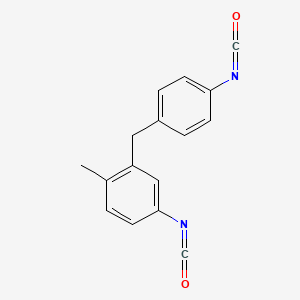
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is an organic compound with the molecular formula C16H12N2O2. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is of significant interest due to its high reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of amine groups to isocyanate groups. For instance, a solution of the primary amine in a suitable solvent like tetrahydrofuran (THF) is treated with triphosgene in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Safety measures are also critical due to the toxic nature of phosgene and isocyanates.
化学反応の分析
Types of Reactions
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Used in the formation of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the isocyanate groups.
Major Products Formed
The major products formed from reactions involving this compound include:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the reaction with polyols.
科学的研究の応用
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols to form polyurethanes.
作用機序
The mechanism of action of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate involves the high reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of stable carbamate and urea linkages. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of complex structures and materials .
類似化合物との比較
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a single isocyanate group attached to a phenyl ring.
4,4’-Methylenediphenyl diisocyanate (MDI): Contains two isocyanate groups attached to a diphenylmethane structure.
Toluene diisocyanate (TDI): Consists of two isocyanate groups attached to a toluene ring.
Uniqueness
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is unique due to its specific structure, which combines both benzyl and tolyl groups with isocyanate functionalities. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
特性
CAS番号 |
78062-15-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
4-isocyanato-2-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h2-7,9H,8H2,1H3 |
InChIキー |
OLUYDRJODDTVCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


